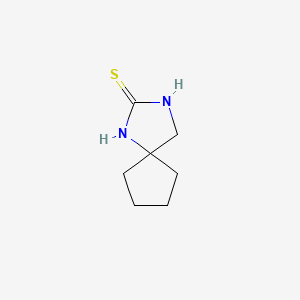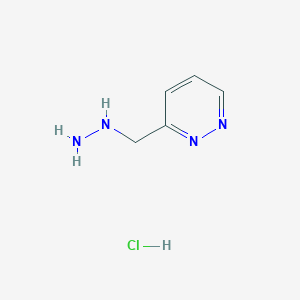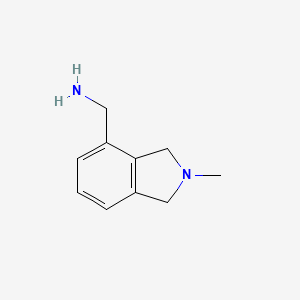
(2-Methylisoindolin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylisoindolin-4-yl)methanamine is a chemical compound that belongs to the class of isoindoline derivatives Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylisoindolin-4-yl)methanamine typically involves the formation of the isoindoline ring followed by the introduction of the methanamine group. One common method involves the reduction of a nitro precursor to form the amine. For example, starting from 4-nitro-2-methylisoindoline, reduction can be achieved using hydrogenation over a palladium catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylisoindolin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation over palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
(2-Methylisoindolin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of (2-Methylisoindolin-4-yl)methanamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
(2-Methylisoindolin-4-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(2-Methylisoindolin-4-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
(2-Methylisoindolin-4-yl)amine: Lacks the methylene bridge present in (2-Methylisoindolin-4-yl)methanamine.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with tailored properties .
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
(2-methyl-1,3-dihydroisoindol-4-yl)methanamine |
InChI |
InChI=1S/C10H14N2/c1-12-6-9-4-2-3-8(5-11)10(9)7-12/h2-4H,5-7,11H2,1H3 |
Clave InChI |
GUZHJSXEYLBILL-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(C1)C(=CC=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
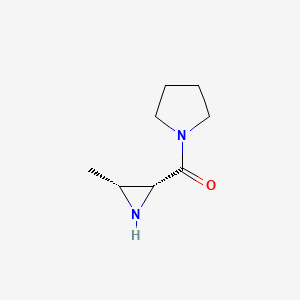
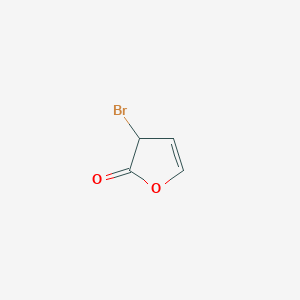
![7H-Oxazolo[5,4-e]indazole](/img/structure/B11919290.png)

![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)

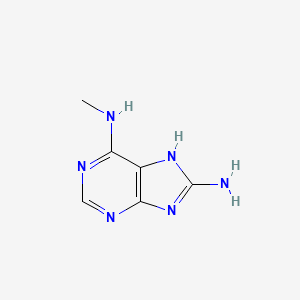
![4H-Pyrrolo[2,3-d]thiazole-5-carbaldehyde](/img/structure/B11919312.png)
